molecular formula C7H11NO4 B2576813 N-Methylbut-3-yn-1-amine;oxalic acid CAS No. 2303565-50-4

N-Methylbut-3-yn-1-amine;oxalic acid

Cat. No.: B2576813
CAS No.: 2303565-50-4
M. Wt: 173.168
InChI Key: LYXCSYNHZOOBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbut-3-yn-1-amine typically involves the reaction of but-3-yn-1-amine with a methylating agent such as methyl iodide under basic conditions. The reaction can be carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of N-Methylbut-3-yn-1-amine;oxalic acid may involve large-scale methylation reactions followed by the addition of oxalic acid. The process requires careful control of reaction conditions to ensure high yield and purity. The final product is typically isolated through crystallization or other purification methods suitable for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-Methylbut-3-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different amine derivatives.

    Substitution: N-Methylbut-3-yn-1-amine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines depending on the reagent used

Scientific Research Applications

N-Methylbut-3-yn-1-amine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methylbut-3-yn-1-amine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-butyn-1-amine: Similar structure but without the oxalic acid component.

    But-3-yn-1-amine: Lacks the methyl group.

    Oxalic acid: A standalone dicarboxylic acid without the amine component.

Uniqueness

N-Methylbut-3-yn-1-amine;oxalic acid is unique due to the combination of an alkyne amine with a dicarboxylic acid. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

IUPAC Name

N-methylbut-3-yn-1-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.C2H2O4/c1-3-4-5-6-2;3-1(4)2(5)6/h1,6H,4-5H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXCSYNHZOOBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC#C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.